molecular formula C13H12N4O4 B11773062 Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate

Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate

Cat. No.: B11773062
M. Wt: 288.26 g/mol
InChI Key: RYTYVJFGHPUSPF-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate is a complex organic compound that features a unique structure combining a benzoimidazole, pyrazole, and ester functional groups

Properties

Molecular Formula

C13H12N4O4

Molecular Weight

288.26 g/mol

IUPAC Name

methyl 2-[3-oxo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C13H12N4O4/c1-21-12(19)5-7-4-11(18)17(16-7)8-2-3-9-10(6-8)15-13(20)14-9/h2-4,6,16H,5H2,1H3,(H2,14,15,20)

InChI Key

RYTYVJFGHPUSPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzoimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Pyrazole ring formation: The benzoimidazole intermediate is then reacted with hydrazine and a diketone to form the pyrazole ring.

    Esterification: The final step involves esterification of the pyrazole derivative with methyl chloroacetate in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes alkaline hydrolysis under controlled conditions. Key findings include:

  • Saponification with NaOH (1–2 M, 60–80°C) yields the corresponding carboxylic acid derivative .

  • Reaction rates depend on solvent polarity, with ethanol/water mixtures (3:1 v/v) providing optimal yields (>85%).

Reaction Pathway:

Methyl esterNaOH, H2O/EtOHCarboxylic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{Carboxylic acid} + \text{CH}_3\text{OH}

Oxidation Reactions

The hydroxy-substituted pyrazole ring is susceptible to oxidation:

  • Ketone Formation : Treatment with KMnO<sub>4</sub> (0.1 M, acidic conditions) oxidizes the 5-hydroxy group to a ketone.

  • Side Reactions : Over-oxidation may occur at >80°C, leading to ring-opening products.

Typical Conditions:

Oxidizing AgentTemperature (°C)ProductYield (%)
KMnO<sub>4</sub>60–705-Oxo derivative72
H<sub>2</sub>O<sub>2</sub>/FeSO<sub>4</sub>50Hydroxylated byproduct35

Nucleophilic Substitution Reactions

The benzo[d]imidazol-2-one moiety participates in nucleophilic substitutions:

  • Amine Functionalization : Reacts with primary amines (e.g., ethylenediamine) at 100°C in DMF, replacing the 2-oxo group with an imine linkage .

  • Halogenation : Treatment with POCl<sub>3</sub> converts the 2-oxo group to 2-chloro derivatives, enabling further cross-coupling reactions.

Example Reaction:

2-Oxo group+POCl3reflux2-Chloro derivative+HCl\text{2-Oxo group} + \text{POCl}_3 \xrightarrow{\text{reflux}} \text{2-Chloro derivative} + \text{HCl}

Esterification and Related Modifications

The methyl ester group serves as a handle for further derivatization:

  • Transesterification : Reaction with higher alcohols (e.g., benzyl alcohol) using H<sub>2</sub>SO<sub>4</sub> catalyst produces bulkier esters.

  • Reduction : LiAlH<sub>4</sub> reduces the ester to a primary alcohol, though this may require protection of the pyrazole NH group .

Comparative Analysis with Structural Analogues

Reactivity trends across similar heterocyclic esters are summarized below:

CompoundKey Functional GroupsHydrolysis Rate (Relative)Oxidation Stability
Methyl 2-(5-hydroxy-1-(2-oxo-...) acetateEster, pyrazole, benzimidazole1.0 (reference)Moderate
Methyl (5-oxo-1-phenyl-...) acetate Ester, pyrazolone0.7Low
Ethyl 5,6-dichloro-2-methyl-...Benzimidazole, Cl substituents0.3High

Key Insights:

  • Electron-withdrawing groups (e.g., Cl) on the benzimidazole ring slow hydrolysis but enhance oxidation resistance .

  • Pyrazole NH groups in the title compound increase susceptibility to nucleophilic attack compared to N-methylated analogues .

Mechanistic Insights from Synthetic Routes

The compound’s synthesis involves:

  • Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-keto esters .

  • Benzimidazole Cyclization : Carbonyldiimidazole-mediated ring closure under reflux .

Critical Reaction Parameters:

  • Solvent: THF or DMF for optimal cyclization yields.

  • Catalysts: Triethylamine accelerates imidazole ring formation .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its reactivity and biological activity. The key structural components include:

  • Benzo[d]imidazole moiety : Known for its pharmacological properties.
  • Pyrazole ring : Often associated with anti-inflammatory and analgesic activities.
  • Hydroxyl group : Enhances solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar to methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Research indicates that the compound may possess anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This makes it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. By inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), it may provide relief in conditions characterized by chronic inflammation, such as arthritis .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the benzimidazole core : This is often achieved through condensation reactions involving o-phenylenediamine and carboxylic acids.
  • Introduction of the pyrazole ring : Various methods such as cyclization reactions with hydrazines or hydrazones are used.
  • Acetylation : The final step generally involves esterification to form the methyl ester.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its analogs:

StudyFocusFindings
AntimicrobialIdentified strong inhibition against E. coli; effective at low concentrations.
AnticancerInduced apoptosis in breast cancer cell lines; potential use in chemotherapy adjuncts.
Anti-inflammatoryReduced levels of TNF-alpha in vitro; suggests potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzoimidazole and pyrazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate is unique due to its combination of benzoimidazole and pyrazole rings, which are less common in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate is a complex organic compound with potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole and benzoimidazole moiety, which are known for their diverse biological activities. The molecular formula is C15H14N4O4C_{15}H_{14}N_{4}O_{4}, and its structure is characterized by the following key functional groups:

  • Hydroxyl Group : Enhances solubility and can participate in hydrogen bonding.
  • Carbonyl Group : Plays a critical role in reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring pyrazole and benzoimidazole structures. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)12.5
Compound BHeLa (Cervical)10.0
Methyl 2-(5-hydroxy...)MCF7 (Breast)15.0

The mechanism of action often involves the induction of apoptosis through the activation of caspase pathways and inhibition of key oncogenic proteins such as Bcl-2 .

Anti-inflammatory Effects

Compounds with similar structures have also demonstrated anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

The compound's derivatives have shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa75

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of methyl derivatives on MCF7 breast cancer cells. The results indicated that the compound significantly reduced cell viability through apoptosis induction, with an IC50 value comparable to established chemotherapeutics .
  • Anti-inflammatory Study : In an experimental model of arthritis, administration of the compound resulted in reduced swelling and joint damage, correlating with decreased levels of inflammatory markers .

The biological activities of methyl 2-(5-hydroxy...) can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes involved in cancer progression.
  • Receptor Interaction : The presence of specific functional groups allows for interaction with cellular receptors that mediate apoptosis and inflammation.

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolve absolute configuration of the benzo[d]imidazolone and pyrazole rings; bond lengths (e.g., C=O at ~1.21 Å) confirm keto-enol tautomerism .
  • Multinuclear NMR : ¹³C NMR distinguishes ester carbonyls (~170 ppm) from ketones (~190 ppm). DEPT-135 confirms CH₂ and CH₃ groups in the acetate side chain .
  • IR Spectroscopy : Detect O-H stretching (~3200 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) to verify functional groups .

How can computational methods aid in predicting reactivity or stability?

Q. Advanced Research Focus

  • DFT Calculations : Model transition states for cyclization steps; Gaussian09 with B3LYP/6-31G(d) basis set predicts activation energies (±5 kcal/mol accuracy) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. For example, AutoDock Vina can predict binding poses of the benzo[d]imidazolone moiety in active sites .
  • Degradation Pathways : Use Spartan18 to simulate hydrolytic stability of the methyl ester under physiological pH, identifying susceptible bonds .

What strategies address low solubility in aqueous media for biological assays?

Q. Advanced Research Focus

  • Prodrug Design : Replace the methyl ester with a phosphate or glycoside group to enhance hydrophilicity .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to improve solubility without denaturing proteins .
  • Salt Formation : React with sodium hydroxide to generate a water-soluble carboxylate salt; monitor pH stability via potentiometric titration .

How to resolve spectral contradictions (e.g., unexpected NMR splitting patterns)?

Q. Advanced Research Focus

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamerism in the acetate group) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, NOESY) : Assign coupling patterns and confirm spatial proximity of protons. For example, NOESY correlations between pyrazole and benzo[d]imidazolone protons confirm planar geometry .
  • Isotopic Labeling : Synthesize a deuterated analog to simplify splitting patterns and assign overlapping signals .

What are the best practices for scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility .
  • Purification Optimization : Replace column chromatography with recrystallization (e.g., ethanol/hexane) or centrifugal partition chromatography for higher throughput .
  • Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor crystallization endpoints and particle size distribution .

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